8-Bromo-AMP
Overview
Description
8-Bromo-Adenosine-5’-Monophosphate is a synthetic analogue of adenosine monophosphate, where a bromine atom is substituted at the 8th position of the adenine ring. This compound is widely used in biochemical research due to its ability to mimic natural nucleotides and its resistance to enzymatic degradation.
Mechanism of Action
Target of Action
The primary targets of 8-Bromo-adenosine-5’-monophosphate are cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and Histidine triad nucleotide-binding protein 1 . These proteins play crucial roles in various cellular processes, including signal transduction and nucleotide binding.
Mode of Action
8-Bromo-adenosine-5’-monophosphate interacts with its targets by mimicking the action of cAMP, a key secondary messenger in cells. It is more resistant to hydrolysis by phosphodiesterases than cAMP , which makes it long-acting .
Biochemical Pathways
The compound affects the cAMP-dependent pathway, leading to the activation of protein kinase A . This can result in a variety of downstream effects, including the regulation of glycogen, sugar, and lipid metabolism.
Pharmacokinetics
These could include rapid uptake into cells due to its cell-permeable nature .
Result of Action
The activation of protein kinase A by 8-Bromo-adenosine-5’-monophosphate can lead to a variety of cellular responses. These include inhibition of growth, decrease in proliferation, increase in differentiation, and induction of apoptosis in cultured cells .
Biochemical Analysis
Biochemical Properties
8-Bromo-adenosine-5’-monophosphate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it is used in receptor mapping studies and as a starting structure for 8-modified 5’-AMP derivatives . The compound interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and histidine triad nucleotide-binding protein 1 . These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic pathways.
Cellular Effects
8-Bromo-adenosine-5’-monophosphate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis in cultured cells . These effects are mediated through its interaction with cyclic AMP-dependent protein kinase, making it a valuable tool for studying cellular responses to cyclic nucleotides.
Molecular Mechanism
The molecular mechanism of 8-Bromo-adenosine-5’-monophosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a competitive inhibitor of ADP-dependent glucokinase, inducing structural changes within the enzyme’s active site . This inhibition affects the enzyme’s ability to phosphorylate glucose, thereby influencing glycolysis and other metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-adenosine-5’-monophosphate change over time. The compound is stable under standard storage conditions but may degrade over extended periods. Studies have shown that it can stimulate the endocrine activity of human cytotrophoblasts, leading to increased secretion of hormones such as hCG and progesterone within 24 to 48 hours . These temporal effects are essential for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 8-Bromo-adenosine-5’-monophosphate vary with different dosages in animal models. At lower doses, it can enhance cellular responses without causing significant toxicity. At higher doses, it may lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways . Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
8-Bromo-adenosine-5’-monophosphate is involved in several metabolic pathways. It interacts with enzymes such as cAMP-specific phosphodiesterases and ADP-dependent glucokinase, influencing the metabolism of cyclic nucleotides and glucose . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular energy homeostasis.
Transport and Distribution
The transport and distribution of 8-Bromo-adenosine-5’-monophosphate within cells and tissues are mediated by specific transporters and binding proteins. The compound is membrane-permeable, allowing it to enter cells and interact with intracellular targets . Its distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
8-Bromo-adenosine-5’-monophosphate is localized within specific subcellular compartments, where it exerts its activity. It is known to interact with organelles such as the endoplasmic reticulum and mitochondria, influencing their function and signaling pathways . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its precise activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-Adenosine-5’-Monophosphate typically involves the bromination of adenosine-5’-monophosphate. The reaction is carried out by treating adenosine-5’-monophosphate with bromine in an aqueous solution, often in the presence of a catalyst or under controlled pH conditions to ensure selective bromination at the 8th position .
Industrial Production Methods: Industrial production of 8-Bromo-Adenosine-5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-Adenosine-5’-Monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield adenosine and inorganic phosphate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and hydroxides.
Hydrolysis: Typically carried out under acidic or basic conditions.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include 8-substituted adenosine derivatives.
Hydrolysis: Adenosine and inorganic phosphate.
Scientific Research Applications
8-Bromo-Adenosine-5’-Monophosphate is extensively used in scientific research, particularly in the fields of:
Chemistry: As a tool for studying nucleotide interactions and enzyme mechanisms.
Biology: In receptor mapping studies and as a precursor for synthesizing other modified nucleotides.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the synthesis of poly-8-bromoriboadenylic acid and other nucleotide analogues.
Comparison with Similar Compounds
8-Bromoadenosine-3’,5’-cyclic monophosphate: Another brominated adenosine derivative used in similar research applications.
8-Bromoguanosine-3’,5’-cyclic monophosphate: A brominated guanosine analogue with distinct biological activities.
Uniqueness: 8-Bromo-Adenosine-5’-Monophosphate is unique due to its specific substitution at the 8th position of the adenine ring, which provides distinct chemical properties and resistance to enzymatic degradation. This makes it particularly valuable for studying nucleotide interactions and enzyme mechanisms in a controlled manner .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPIJKNXFSPNNY-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50828-34-7 (Parent) | |
Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50946348 | |
Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23567-96-6 | |
Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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